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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of recombinant Escherichia coli

Multidrug transporter MdtF, a key protein in bacterial multidrug resistance. Two effective

methods are presented: a traditional approach utilizing detergent solubilization followed by

affinity and size-exclusion chromatography, and a cutting-edge detergent-free method using

styrene-maleic acid (SMA) copolymers to maintain the native lipid environment of the protein.

Introduction to MdtF
MdtF is an inner membrane protein that, in conjunction with the periplasmic membrane fusion

protein MdtE and the outer membrane channel TolC, forms the MdtEF-TolC tripartite efflux

pump in Escherichia coli.[1] This complex is a member of the Resistance-Nodulation-Division

(RND) superfamily of transporters and actively exports a wide range of substrates, contributing

significantly to the intrinsic and acquired multidrug resistance of Gram-negative bacteria.[2][3]

The ability to obtain pure, functional MdtF is crucial for structural studies, functional assays,

and the development of novel inhibitors to combat antibiotic resistance.

Expression of Recombinant MdtF
A common strategy for the high-yield expression of recombinant MdtF involves the use of an E.

coli expression system. The pET15b vector, which incorporates an N-terminal hexahistidine

(6xHis) tag, is a suitable choice for subsequent affinity purification. To minimize the interference
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from chromosomally expressed transporters, an E. coli strain deficient in major efflux pumps,

such as C43(DE3) ΔacrAB, is recommended as the expression host.

Protocol for MdtF Expression:

Transformation: Transform competent E. coli C43(DE3) ΔacrAB cells with the pET15b-MdtF-

6xHis plasmid.

Starter Culture: Inoculate a single colony into Luria-Bertani (LB) medium containing the

appropriate antibiotic (e.g., 100 µg/mL ampicillin) and grow overnight at 37°C with shaking.

Large-Scale Culture: Inoculate a large volume of LB medium with the overnight culture and

grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

Induction: Cool the culture to 18°C and induce protein expression by adding Isopropyl β-D-1-

thiogalactopyranoside (IPTG) to a final concentration of 1 mM.

Incubation: Continue to incubate the culture at 18°C for 16-18 hours with shaking.

Harvesting: Harvest the cells by centrifugation at 4,200 x g for 30 minutes at 4°C. The cell

pellet can be stored at -80°C until further use.

Method 1: Purification of MdtF using Detergent
Solubilization
This protocol describes the purification of His-tagged MdtF using detergent to extract the

protein from the cell membrane, followed by immobilized metal affinity chromatography (IMAC)

and size-exclusion chromatography (SEC).

Experimental Protocol
Cell Lysis and Membrane Preparation:

Resuspend the frozen cell pellet in Lysis Buffer.

Lyse the cells using a French press or sonication.

Remove unbroken cells and debris by centrifugation at 10,000 x g for 20 minutes at 4°C.
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Isolate the membrane fraction by ultracentrifugation of the supernatant at 100,000 x g for 1

hour at 4°C.

Wash the membrane pellet with a high-salt buffer to remove peripherally associated

proteins.

Solubilization of MdtF:

Resuspend the washed membrane pellet in Solubilization Buffer containing a mild, non-

ionic detergent such as n-dodecyl-β-D-maltoside (DDM).

Stir gently at 4°C for 1-2 hours to allow for solubilization of the membrane proteins.

Remove insoluble material by ultracentrifugation at 100,000 x g for 1 hour at 4°C. The

supernatant now contains the solubilized MdtF.

Immobilized Metal Affinity Chromatography (IMAC):

Equilibrate a Ni-NTA affinity column with IMAC Wash Buffer.

Load the solubilized protein sample onto the column.

Wash the column extensively with IMAC Wash Buffer to remove non-specifically bound

proteins.

Elute the His-tagged MdtF from the column using IMAC Elution Buffer, which contains a

high concentration of imidazole to compete for binding to the Ni-NTA resin.

Size-Exclusion Chromatography (SEC):

Concentrate the eluted fractions containing MdtF.

Inject the concentrated protein onto a size-exclusion chromatography column pre-

equilibrated with SEC Buffer.

Collect fractions and analyze by SDS-PAGE to identify those containing pure MdtF.
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Buffer Composition Purpose

Lysis Buffer

50 mM Tris-HCl pH 8.0, 300

mM NaCl, 10% glycerol, 1 mM

PMSF, DNase I

Cell disruption and initial

protein stabilization

Solubilization Buffer

50 mM Tris-HCl pH 8.0, 300

mM NaCl, 10% glycerol, 1%

(w/v) DDM

Extraction of MdtF from the cell

membrane

IMAC Wash Buffer

50 mM Tris-HCl pH 8.0, 300

mM NaCl, 10% glycerol, 0.05%

DDM, 20 mM Imidazole

Removal of non-specifically

bound proteins

IMAC Elution Buffer

50 mM Tris-HCl pH 8.0, 300

mM NaCl, 10% glycerol, 0.05%

DDM, 250 mM Imidazole

Elution of His-tagged MdtF

SEC Buffer
20 mM HEPES pH 7.5, 150

mM NaCl, 0.05% DDM

Final polishing step and buffer

exchange

MdtF Purification Workflow (Detergent-Based)

Expression Purification

Transformation of E. coli Cell Culture & Induction Cell Harvesting Cell Lysis & Membrane Prep Detergent Solubilization (DDM) Ni-NTA Affinity Chromatography Size-Exclusion Chromatography Pure_MdtFPure MdtF

Click to download full resolution via product page

Caption: Workflow for the purification of recombinant MdtF using a detergent-based method.

Method 2: Detergent-Free Purification of MdtF using
SMALPs
This innovative approach avoids the use of detergents by employing styrene-maleic acid (SMA)

copolymers to form nanodiscs, known as SMA Lipid Particles (SMALPs), which encapsulate
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the membrane protein within its native lipid environment.

Experimental Protocol
Cell Lysis and Membrane Preparation:

Follow the same procedure as in the detergent-based method to obtain washed cell

membranes.

SMALP Formation:

Resuspend the membrane pellet in SMALP Buffer containing the SMA copolymer.

Incubate with gentle agitation at room temperature for 1-2 hours to allow the SMA to

solubilize the membrane into nanodiscs.

Remove unsolubilized membrane fragments by ultracentrifugation at 100,000 x g for 1

hour at 4°C. The supernatant contains MdtF encapsulated in SMALPs.

Immobilized Metal Affinity Chromatography (IMAC):

Equilibrate a Ni-NTA affinity column with SMALP Wash Buffer.

Load the SMALP sample onto the column.

Wash the column with SMALP Wash Buffer to remove non-specifically bound proteins and

empty SMALPs.

Elute the MdtF-SMALPs using SMALP Elution Buffer.
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Buffer Composition Purpose

SMALP Buffer

50 mM Tris-HCl pH 8.0, 150

mM NaCl, 2.5% (w/v) SMA

copolymer

Formation of MdtF-containing

nanodiscs

SMALP Wash Buffer
50 mM Tris-HCl pH 8.0, 150

mM NaCl, 20 mM Imidazole

Removal of contaminants from

the Ni-NTA column

SMALP Elution Buffer
50 mM Tris-HCl pH 8.0, 150

mM NaCl, 250 mM Imidazole

Elution of His-tagged MdtF-

SMALPs

MdtF Purification Workflow (Detergent-Free)

Expression Purification

Transformation of E. coli Cell Culture & Induction Cell Harvesting Cell Lysis & Membrane Prep SMALP Formation Ni-NTA Affinity Chromatography Pure_MdtF_SMALPPure MdtF in SMALPs

Click to download full resolution via product page

Caption: Workflow for the detergent-free purification of recombinant MdtF using SMALPs.

Analysis of Purified MdtF
The purity of the MdtF protein obtained from both methods should be assessed by sodium

dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by Coomassie blue

staining or Western blotting using an anti-His tag antibody. A single band at the expected

molecular weight of MdtF (approximately 110 kDa) indicates a high degree of purity.

Conclusion
The protocols outlined in this document provide robust and reproducible methods for the

purification of recombinant MdtF. The choice between the traditional detergent-based method

and the detergent-free SMALP approach will depend on the specific downstream applications.

For structural studies where the native lipid environment is critical, the SMALP method is highly
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recommended. For functional assays where the protein is to be reconstituted into artificial lipid

bilayers, the detergent-based method may be more conventional. Both protocols, when

followed diligently, will yield highly pure MdtF suitable for a wide range of biochemical and

biophysical studies, ultimately aiding in the development of novel strategies to overcome

bacterial multidrug resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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